molecular formula C12H18ClN B13219862 Butyl[1-(3-chlorophenyl)ethyl]amine

Butyl[1-(3-chlorophenyl)ethyl]amine

Cat. No.: B13219862
M. Wt: 211.73 g/mol
InChI Key: WPSMKIJRTGPONS-UHFFFAOYSA-N
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Description

Butyl[1-(3-chlorophenyl)ethyl]amine is an organic compound that features a butyl group attached to an amine functional group, with a 3-chlorophenyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(3-chlorophenyl)ethyl]amine typically involves the reaction of 3-chlorophenyl ethylamine with butyl halides under basic conditions. A common method includes:

    Nucleophilic Substitution Reaction: Reacting 3-chlorophenyl ethylamine with butyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (50-80°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(3-chlorophenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Butyl[1-(3-chlorophenyl)ethyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl[1-(3-chlorophenyl)ethyl]amine involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Butyl[1-(4-chlorophenyl)ethyl]amine: Similar structure but with a chlorine atom at the 4-position.

    Butyl[1-(3-bromophenyl)ethyl]amine: Similar structure but with a bromine atom instead of chlorine.

    Butyl[1-(3-methylphenyl)ethyl]amine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Butyl[1-(3-chlorophenyl)ethyl]amine is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in halogen bonding, adding another layer of interaction in biological systems.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]butan-1-amine

InChI

InChI=1S/C12H18ClN/c1-3-4-8-14-10(2)11-6-5-7-12(13)9-11/h5-7,9-10,14H,3-4,8H2,1-2H3

InChI Key

WPSMKIJRTGPONS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC(=CC=C1)Cl

Origin of Product

United States

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